

# Standard Operating Procedure: Neutralization of N-Methoxyoxan-4-amine Hydrochloride

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## Compound of Interest

Compound Name: *N-Methoxyoxan-4-amine;hydrochloride*

CAS No.: 2305255-60-9

Cat. No.: B2855565

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## Abstract & Scope

This Application Note details the technical protocol for neutralizing N-Methoxyoxan-4-amine hydrochloride (CAS: Implied 4-(methoxyamino)tetrahydropyran HCl) to its free base form. Unlike standard aliphatic amines, N-alkoxyamines exhibit significantly lower pKa values (approx. 4.5–5.0), altering the thermodynamic requirements for neutralization. This guide provides three validated methodologies: Biphasic Extraction (for isolation), In-Situ Neutralization (for immediate synthetic use), and Solid-Phase Scavenging (for high-sensitivity applications).

Target Audience: Synthetic Chemists, Process Development Scientists, and Analytical Researchers.

## Scientific Background & Mechanism

### Chemical Identity[1][2][3][4][5]

- Compound: N-Methoxyoxan-4-amine hydrochloride

- Systematic Name: N-methoxy-tetrahydro-2H-pyran-4-amine hydrochloride
- Structure: A tetrahydropyran (oxane) ring substituted at the 4-position with a secondary amine bearing a methoxy group ( ).
- Role: Frequently employed as a precursor for Weinreb amides or as a pharmacophore building block in medicinal chemistry.

## The "pKa Shift" Phenomenon

A critical error in handling this compound is treating it like a standard secondary amine (e.g., piperidine, pKa ~11). The electron-withdrawing effect of the oxygen atom on the nitrogen (bond) drastically lowers the basicity of the nitrogen lone pair.

- Standard Amine pKa: ~10–11
- N-Alkoxyamine pKa: ~4.5–5.0

Implication for Neutralization: At pH 7.0, a standard amine is >99.9% protonated (salt form). However, N-Methoxyoxan-4-amine is >99% unprotonated (free base) at pH 7.0. Consequently, strong caustic bases (NaOH/KOH) are thermodynamically unnecessary and may degrade the sensitive N-O bond. Mild bases (NaHCO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>) are sufficient and safer.

## Safety & Handling (HSE)

- Hazards: N-alkoxyamines can be skin irritants and potential mutagens due to their alkylating potential. Handle in a fume hood.
- Stability: The free base is prone to oxidation upon prolonged air exposure. Store under inert atmosphere (Nitrogen/Argon) at -20°C.
- Incompatibility: Avoid strong reducing agents (cleaves N-O bond) and strong Lewis acids.

## Method A: Biphasic Extraction (Isolation Protocol)

Best for: Isolating the pure free base for storage or analysis.

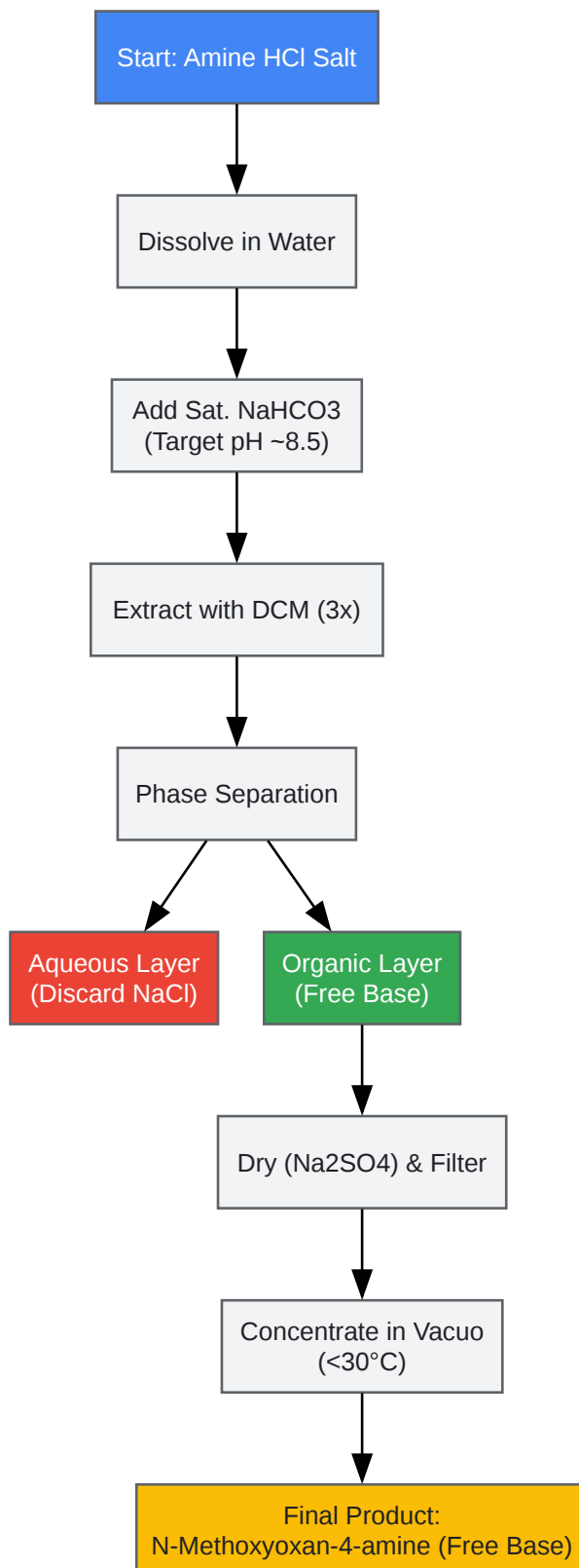
## Reagents

- Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for higher solubility of the polar free base.
- Base: Saturated aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ ).
- Drying Agent: Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ).

## Step-by-Step Protocol

- Dissolution: Dissolve 1.0 equivalent (eq) of N-Methoxyoxan-4-amine HCl in minimal distilled water (approx. 5–10 mL per gram).
- Basification: Slowly add 1.5 eq of Saturated  $\text{NaHCO}_3$  solution. Gas evolution ( ) will occur.
  - Checkpoint: Check pH.<sup>[1]</sup> Target pH 8.0–9.0.
- Extraction:
  - Add 10 volumes (relative to mass) of DCM.
  - Agitate vigorously for 2 minutes to allow phase equilibration.
  - Separate the organic (lower) layer.
  - Re-extract the aqueous layer 2x with DCM to ensure quantitative recovery.
- Drying & Concentration:
  - Combine organic layers.
  - Dry over anhydrous  $\text{Na}_2\text{SO}_4$  for 15 minutes.
  - Filter and concentrate in vacuo at  $<30^\circ\text{C}$  (Bath temperature).
  - Caution: The free base may be volatile. Do not apply high vacuum for extended periods.

## Data Visualization: Biphasic Workflow



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Figure 1: Workflow for the biphasic neutralization and isolation of the free base.

## Method B: In-Situ Neutralization (Synthetic Protocol)

Best for: Using the amine directly in acylation, alkylation, or peptide coupling reactions without isolation.

### Reagents

- Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
- Solvent: DCM, DMF, or THF (anhydrous).

### Step-by-Step Protocol

- Suspension: Suspend 1.0 eq of N-Methoxyoxan-4-amine HCl in the reaction solvent (e.g., DCM).
- Scavenging: Add 2.0–3.0 eq of DIPEA/TEA.
  - Mechanism:<sup>[2]</sup> The organic base scavenges the HCl, forming DIPEA·HCl (soluble in DCM/DMF).
- Equilibration: Stir at Room Temperature for 10–15 minutes. The mixture usually becomes clear or remains a fine suspension of amine salts.
- Reaction: Add the electrophile (e.g., Acid Chloride, Activated Ester) directly to this mixture.

Expert Insight: Because the pKa of DIPEA (10.75) is much higher than the N-alkoxyamine (4.75), deprotonation is quantitative and rapid.

## Method C: Solid-Phase Neutralization (High Sensitivity)

Best for: Small-scale (<50 mg) or when non-volatile impurities must be avoided.

### Protocol

- Preparation: Pack a small glass pipette with Carbonate-bonded silica or Basic Alumina.

- Elution: Dissolve the HCl salt in MeOH/DCM (1:9) and pass it through the plug.
- Collection: Collect the filtrate. The HCl is retained on the basic solid phase.
- Finish: Evaporate solvent to yield pure free base.

## Quality Control & Validation

Metric	Test Method	Expected Result (Free Base)	Expected Result (Salt)
Solubility	DCM/Chloroform	Soluble	Insoluble/Sparingly Soluble
pH Check	Wet pH Paper (aq. suspension)	pH 7–8	pH 2–3
AgNO <sub>3</sub> Test	Add dilute AgNO <sub>3</sub> to aq. solution	No Precipitate	White Precipitate (AgCl)
<sup>1</sup> H NMR	CDCl <sub>3</sub>	CH-N peak shifts upfield (~0.5 ppm)	CH-N peak downfield

## <sup>1</sup>H NMR Validation (Simulated Shifts)

- HCl Salt: The proton on the oxane ring adjacent to the nitrogen (-NH) typically appears around 3.5–3.8 ppm due to the positive charge.
- Free Base: Upon neutralization, this signal shifts upfield to 3.0–3.3 ppm.
- NH Proton: The NH proton in the salt is broad and downfield (>8 ppm); in the free base, it is often a broad singlet around 5–6 ppm (concentration dependent).

## Troubleshooting Guide

### Issue 1: Low Recovery Yield

- Cause: Volatility of the free base or water solubility.[3]

- Solution: Do not evaporate to dryness under high vacuum. Stop when solvent volume is low. Saturate the aqueous layer with NaCl (brine) during extraction to "salt out" the organic amine.

#### Issue 2: Emulsion Formation

- Cause: Surfactant-like properties of the amine.
- Solution: Filter the biphasic mixture through a pad of Celite or add a small amount of Methanol to break the emulsion.

#### Issue 3: Degradation/Discoloration

- Cause: Oxidation of the N-O bond.
- Solution: Perform all operations under Nitrogen. Use degassed solvents. Store at -20°C.

## References

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